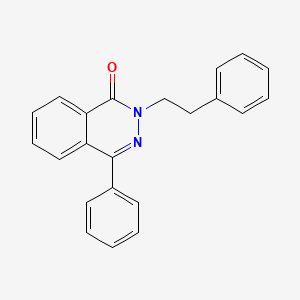
4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone
Overview
Description
Phthalazinone derivatives are a group of heterocyclic compounds characterized by their unique structure, which includes a phthalazinone core. This structure confers various properties on the compounds, making them valuable in the synthesis of high-performance polymers and materials with advanced functional capabilities.
Synthesis Analysis
The synthesis of phthalazinone derivatives often involves direct reactions under specific conditions to form the desired compound. For instance, a novel series of heterocyclic poly(arylene ether ketone)s were prepared from phthalazinone-containing monomers through a N-C coupling reaction, demonstrating the versatility of phthalazinone derivatives in polymer chemistry (Cheng et al., 2007).
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is elucidated using various spectroscopic and magnetic resonance techniques, revealing intricate details about the bonding and arrangements within these molecules. For example, structural analysis of polymers derived from phthalazinone showed specific bonding patterns and forms, highlighting the lactam tautomer as a detectable form in the polymer structure (Paventi et al., 1996).
Chemical Reactions and Properties
Phthalazinone derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions enable the formation of high molecular weight polymers with specific characteristics, such as amorphous nature and solubility in common organic solvents, which are essential for their application in high-performance materials (Ding et al., 1998).
Physical Properties Analysis
The physical properties of phthalazinone derivatives, such as glass transition temperatures and thermal stability, are crucial for their application in engineering and materials science. These properties are significantly influenced by the molecular structure and substituents present in the phthalazinone core. High glass transition temperatures and excellent thermal stability make these derivatives suitable for use in high-performance polymers (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of phthalazinone derivatives, including reactivity and interaction with other compounds, are fundamental to their application in polymer chemistry and material synthesis. For example, the incorporation of phthalazinone into polymer chains results in improved solubility and thermal properties, demonstrating the compound's ability to enhance the characteristics of polymers (Yu et al., 2009).
Scientific Research Applications
Bronchodilation and Thromboxane A2 Synthetase Inhibition : A study by Yamaguchi et al. (1993) explored derivatives of 4-phenyl-2-(2-phenylethyl)-1(2H)-phthalazinone for their dual activities as bronchodilators and thromboxane A2 synthetase inhibitors. They found that certain derivatives exhibited high in vivo activities, indicating potential applications in asthma treatment (Yamaguchi et al., 1993).
Polymer Synthesis and Characterization : Yu et al. (2010) synthesized a series of phthalazinone-based poly(arylene ether nitrile)s. These polymers displayed improved solubility and thermal properties, suggesting applications in high-performance polymeric materials (Yu et al., 2010).
High-Temperature Proton Exchange Membranes : Li et al. (2012) developed polybenzimidazoles containing 4-phenyl phthalazinone moieties. These polymers showed high glass transition temperatures and excellent thermal stability, making them promising for high-temperature proton exchange membrane applications (Li et al., 2012).
Phosphodiesterase Inhibition : Van der Mey et al. (2001) synthesized 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones as inhibitors of cAMP-specific phosphodiesterase (PDE4). This indicates potential applications in diseases where PDE4 is implicated (Van der Mey et al., 2001).
Structural Materials : Yu et al. (2009) prepared poly(arylene ether sulfone phenyl-s-triazine) copolymers containing phthalazinone moieties. These materials exhibited high thermal stability and glass transition temperatures, suggesting applications in high-performance structural materials (Yu et al., 2009).
Polymer Structural Analysis : Paventi et al. (1996) conducted structural analysis on polymers derived from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine. This study contributes to the understanding of the structural properties of polymers, which is crucial for their application in various industries (Paventi et al., 1996).
properties
IUPAC Name |
4-phenyl-2-(2-phenylethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22-20-14-8-7-13-19(20)21(18-11-5-2-6-12-18)23-24(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLPOIJVTSXGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)


![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)



![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)